In-Depth Technical Guide: Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS 158425-72-0) as a Privileged Scaffold in Medicinal and Agrochemical Synthesis
In-Depth Technical Guide: Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS 158425-72-0) as a Privileged Scaffold in Medicinal and Agrochemical Synthesis
Executive Summary & Strategic Utility
Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS 158425-72-0) is a highly versatile, bifunctional advanced intermediate utilized extensively in drug discovery and agrochemical development[1]. Structurally, it features an aryloxyacetic acid ester core, a strongly electron-withdrawing nitro group, and a sterically influential methyl group.
For the medicinal chemist, this molecule represents a strategically "masked" scaffold. The nitro group and the ethyl ester serve as orthogonal handles: the nitro group can be chemoselectively reduced to an aniline for subsequent amide coupling or sulfonylation, while the ethyl ester can be independently saponified to a free carboxylic acid[2]. This orthogonal reactivity makes it an ideal starting point for synthesizing complex aryloxyacetic acid derivatives, which are privileged pharmacophores known for modulating Peroxisome Proliferator-Activated Receptors (PPARs), inhibiting Fatty Acid Amide Hydrolase (FAAH)[3], and acting as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors in agrochemistry[4].
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of CAS 158425-72-0 is critical for predicting its solubility, reactivity, and chromatographic behavior during synthetic workflows. The table below summarizes its core quantitative data[1],[5].
| Property | Value | Synthetic Implication |
| CAS Number | 158425-72-0 | Primary identifier for inventory and regulatory tracking. |
| Molecular Formula | C₁₁H₁₃NO₅ | Indicates a highly oxygenated, nitrogen-bearing aromatic system. |
| Molecular Weight | 239.22 g/mol | Optimal low-molecular-weight starting material (Lead-like space). |
| SMILES String | CCOC(=O)COC1=CC=C(C(=C1)C)[O-] | Confirms the 1,3,4-substitution pattern on the benzene ring. |
| LogP (Predicted) | ~2.25 | Highly lipophilic; requires moderately polar organic solvents (e.g., EtOAc, DCM) for extraction. |
| Functional Groups | Nitro, Ether, Ethyl Ester | Susceptible to reduction, ether cleavage (under harsh Lewis acids), and hydrolysis. |
Core Experimental Workflows (The "How" and "Why")
To transform this scaffold into bioactive derivatives, researchers typically employ two foundational, self-validating protocols. The causality behind each reagent and condition is detailed below to ensure high-fidelity replication.
Protocol A: Chemoselective Nitro Reduction to Aniline
Objective: Reduce the aromatic nitro group to a primary amine without cleaving the ether linkage or transesterifying the ethyl ester. Causality & Design: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is highly chemoselective for nitro reduction. Absolute ethanol is chosen as the solvent to strictly prevent transesterification (which would occur if methanol were used)[2].
Step-by-Step Methodology:
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Preparation: Dissolve CAS 158425-72-0 (1.0 eq, e.g., 5.0 mmol) in 25 mL of absolute ethanol in a flame-dried round-bottom flask.
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Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10 wt% Pd/C (0.1 eq). Crucial: Adding Pd/C to a solvent in the presence of oxygen vapors can ignite the solvent; always maintain an inert atmosphere during addition.
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Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature (20–25 °C) for 4–6 hours.
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Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material is UV-active. The product (aniline) will appear as a new, more polar spot (lower Rf ) that stains positively (turns orange/red) with Ninhydrin, confirming the presence of a primary amine.
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Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate in vacuo to yield the aniline intermediate (>95% yield typically expected).
Protocol B: Base-Catalyzed Saponification to Aryloxyacetic Acid
Objective: Hydrolyze the ethyl ester to a free carboxylic acid to enable salt formation or peptide coupling[3]. Causality & Design: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent (THF/H₂O) is utilized. THF ensures the lipophilic starting material remains in solution, while the mild nature of LiOH (compared to boiling NaOH) prevents the nucleophilic cleavage of the sensitive ether linkage[3].
Step-by-Step Methodology:
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Solvation: Dissolve the ester intermediate (1.0 eq) in a 3:1 mixture of THF and distilled water (0.2 M concentration).
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Hydrolysis: Cool the mixture to 0 °C using an ice bath. Add LiOH·H₂O (2.0 eq) portion-wise. Stir for 10 minutes, then allow the reaction to warm to room temperature.
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Self-Validation (LC-MS): Stir for 4 hours. Extract a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. The reaction is complete when the starting mass ( m/z 239 for the nitro-ester) completely shifts to the product mass ( m/z 211 for the nitro-acid in negative ion mode).
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Workup & Purification: Remove the THF in vacuo. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted starting material.
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Precipitation: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches ~3. The free aryloxyacetic acid will crash out of solution as a precipitate[2]. Filter the solid, wash with cold water, and dry under high vacuum. This pH-driven precipitation is a self-purifying step that bypasses the need for column chromatography.
Mechanistic Pathway Visualizations
Synthetic Divergence
The following diagram maps the orthogonal synthetic pathways available when utilizing CAS 158425-72-0 as a foundational building block.
Caption: Orthogonal synthetic divergence of CAS 158425-72-0 into functionalized scaffolds.
Pharmacological Relevance
Aryloxyacetic acids synthesized from this scaffold frequently act as ligands for nuclear receptors. The diagram below illustrates the downstream biological signaling pathway triggered by these derivatives.
Caption: Pharmacological modulation of PPAR signaling pathways by aryloxyacetic acid derivatives.
References
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Fracchiolla, G. et al. , "A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE)", Molecules (MDPI), 2022.[Link]
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Wang, M. et al. , "Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors", Beilstein Archives, 2019.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) [mdpi.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Ethyl (3-methyl-4-nitrophenoxy)acetate | 158425-72-0 [sigmaaldrich.com]
